9-Methyladenine 1-oxide chemical properties and structure
9-Methyladenine 1-oxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyladenine 1-oxide is a derivative of the purine base adenine, characterized by a methyl group at the 9-position and an N-oxide at the 1-position of the purine ring system. While its parent compound, 9-methyladenine, is well-studied, specific experimental data on the 1-oxide derivative is sparse in publicly available literature. This guide consolidates the available information on the chemical properties, structure, and potential biological significance of 9-Methyladenine 1-oxide. It further provides inferred methodologies for its synthesis and characterization based on established protocols for related purine N-oxides. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar purine N-oxide derivatives for potential applications in drug discovery and chemical biology.
Introduction
Purine N-oxides represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The introduction of an N-oxide moiety can significantly alter the electronic properties, solubility, and metabolic stability of the parent purine, leading to modified biological profiles. 9-Methyladenine, a naturally occurring modified nucleobase, serves as a scaffold for the synthetically derived 9-Methyladenine 1-oxide. Understanding the chemical biology of such derivatives is crucial for exploring their potential as therapeutic agents or as probes for studying biological pathways. This guide provides a detailed overview of the known chemical properties and structure of 9-Methyladenine 1-oxide, alongside proposed experimental protocols and relevant biological context.
Chemical Properties and Structure
The precise experimental determination of all physical and chemical properties of 9-Methyladenine 1-oxide is not extensively documented. However, based on available data for the parent compound and general principles of purine N-oxides, the following properties can be summarized.
Structural Formula:
Caption: Chemical structure of 9-Methyladenine 1-oxide.
Table 1: Physicochemical Properties of 9-Methyladenine and its 1-Oxide Derivative
| Property | 9-Methyladenine | 9-Methyladenine 1-oxide | Reference |
| Molecular Formula | C₆H₇N₅ | C₆H₇N₅O | [1][2] |
| Molecular Weight | 149.15 g/mol | 165.15 g/mol | [1][2] |
| Appearance | Off-white powder | Not specified | |
| Melting Point | 300-305 °C | Not specified | |
| Density | ~1.6 g/cm³ (calculated for adenine) | Not specified | [3] |
| CAS Number | 700-00-5 | 10184-51-7 | [2][4] |
Synthesis of 9-Methyladenine 1-oxide
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and characterization of 9-Methyladenine 1-oxide.
Detailed Experimental Protocol (Inferred)
Objective: To synthesize 9-Methyladenine 1-oxide by oxidation of 9-Methyladenine.
Materials:
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9-Methyladenine
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m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide (H₂O₂)
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Glacial acetic acid (if using H₂O₂)
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Dichloromethane (DCM) or other suitable solvent
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Sodium sulfite or sodium thiosulfate solution (for quenching)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Appropriate eluents (e.g., DCM/Methanol mixtures)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-Methyladenine in a suitable solvent such as dichloromethane.
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Oxidation:
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Method A (m-CPBA): Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over a period of 30-60 minutes, maintaining the temperature below 5 °C. Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Method B (H₂O₂/AcOH): Dissolve 9-Methyladenine in glacial acetic acid. Add 30% hydrogen peroxide dropwise at room temperature. Heat the mixture to 60-70 °C and stir for several hours, monitoring by TLC.
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Quenching: After the reaction is complete, cool the mixture to room temperature. If using m-CPBA, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a negative starch-iodide paper test is obtained. If using H₂O₂, the excess can be carefully decomposed or removed during workup.
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Workup: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent. Alternatively, recrystallization from a suitable solvent system may be employed.
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Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 9-Methyladenine 1-oxide
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the C2-H and C8-H protons of the purine ring are expected to be shifted downfield compared to 9-methyladenine due to the electron-withdrawing effect of the N-oxide. The N9-methyl group signal should also be present. |
| ¹³C NMR | The carbon atoms of the pyrimidine ring (C2, C4, C6) are expected to show the most significant downfield shifts upon N-oxidation at the 1-position. The C5 and C8 signals of the imidazole ring will be less affected. |
| IR Spectroscopy | The spectrum will likely show characteristic N-O stretching and bending vibrations, typically in the 1200-1300 cm⁻¹ and 800-860 cm⁻¹ regions, respectively. The N-H and C-H stretching and bending vibrations of the amino and methyl groups, as well as the purine ring vibrations, will also be present. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ is expected at m/z 166.1, corresponding to the molecular formula C₆H₈N₅O⁺. |
Biological Activity and Signaling Pathways
Specific studies on the biological activity of 9-Methyladenine 1-oxide are limited. However, the biological roles of adenine N-oxides, in general, have been investigated in the context of oxidative stress and as potential therapeutic agents.
Adenine N1-oxide can be formed in DNA as a result of oxidative damage by reactive oxygen species like hydrogen peroxide[5][6]. This lesion can have implications for DNA replication and repair. Some adenosine N1-oxide derivatives have been reported to exhibit growth-inhibitory activity in cancer cell lines[5].
It is plausible that 9-Methyladenine 1-oxide could interact with components of the purinergic signaling pathway, which is a ubiquitous cell communication system mediated by purine nucleosides and nucleotides like adenosine and ATP. These signaling pathways are involved in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation.
Generic Purinergic Signaling Pathway:
Caption: A simplified diagram of a generic purinergic signaling pathway.
The potential interaction of 9-Methyladenine 1-oxide with purinergic receptors or enzymes involved in purine metabolism warrants further investigation to elucidate its specific biological effects and mechanisms of action. One study investigating the in vitro metabolism of 9-methyladenine by hepatic microsomes did not detect the formation of its N-oxide, suggesting it may not be a significant metabolite in this system[7].
Conclusion and Future Directions
9-Methyladenine 1-oxide is a compound of interest for which there is a significant lack of direct experimental data. This guide has provided a summary of its known properties and a framework for its synthesis and characterization based on established chemical principles for related compounds. Future research should focus on the following areas:
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Synthesis and Characterization: Development and optimization of a reliable synthetic protocol for 9-Methyladenine 1-oxide, followed by comprehensive spectroscopic and crystallographic characterization to establish its definitive structure and properties.
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Biological Evaluation: Systematic screening of 9-Methyladenine 1-oxide for biological activity, including its effects on cell proliferation, its potential as an enzyme inhibitor, and its interaction with purinergic receptors.
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Mechanism of Action: Elucidation of the molecular targets and signaling pathways modulated by 9-Methyladenine 1-oxide to understand its mechanism of action at a cellular level.
Addressing these research gaps will be crucial for unlocking the potential of 9-Methyladenine 1-oxide and other purine N-oxides in the development of novel therapeutic agents and chemical probes.
References
- 1. DNAmod: 9-methyladenine [dnamod.hoffmanlab.org]
- 2. 9-Methyladenine | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-oxide synthesis by oxidation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyclonal antibodies to adenine N1-oxide: characterization and use for the measurement of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological N-oxidation of adenine and 9-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
